Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl
Description
Benzyl[2-(3-bromophenyl)propan-2-yl]amine HCl is a secondary amine hydrochloride salt featuring a benzyl group attached to a propan-2-yl amine backbone substituted with a 3-bromophenyl moiety. The molecular formula is C₁₇H₁₉BrN·HCl, with a calculated molecular weight of 354.7 g/mol (estimated).
Properties
IUPAC Name |
N-benzyl-2-(3-bromophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN.ClH/c1-16(2,14-9-6-10-15(17)11-14)18-12-13-7-4-3-5-8-13;/h3-11,18H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYLHONHEKLBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)NCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400644-86-1 | |
| Record name | Benzenemethanamine, 3-bromo-α,α-dimethyl-N-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride typically begins with benzylamine and 3-bromophenylpropan-2-one.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods:
- The industrial production of Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products Formed:
- The major products formed depend on the type of reaction. For example, oxidation may yield benzyl[2-(3-bromophenyl)propan-2-yl]amine oxide, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry:
- Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride is used as an intermediate in the synthesis of complex organic molecules.
- It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in the development of pharmaceuticals and as a reference compound in biological assays.
Industry:
- Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride is used in the production of specialty chemicals and materials.
- It serves as a precursor in the synthesis of polymers and other industrial products.
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action of Benzyl[2-(3-bromophenyl)propan-2-yl]amine hydrochloride depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various physiological effects.
- The compound can modulate signaling pathways and influence cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
(3-Bromophenyl)methylamine (CAS 932175-98-9)
Molecular Formula : C₁₂H₁₈BrN
Molecular Weight : 256.18 g/mol
Key Features :
- Substituent: A 2-methylbutan-2-yl group replaces the propan-2-yl group in the target compound.
- Bromophenyl Position: The 3-bromophenyl group is retained, similar to the target.
Implications : - The bulkier 2-methylbutan-2-yl group may reduce steric accessibility for reactions at the amine center compared to the propan-2-yl group.
- Lower molecular weight (256 vs. 354.7 g/mol) suggests reduced solubility in aqueous systems unless salt forms are introduced .
Benzyl-[1-(2-chlorophenyl)but-3-enyl]amine (Entry 6d)
Molecular Formula: Not explicitly stated (likely C₁₈H₂₀ClN) Key Features:
N-(5-Chloro-2-(dioxoborolanyl)benzyl)propan-2-amine (BD472035)
Molecular Formula: C₁₆H₂₅BClNO₂ Molecular Weight: Not explicitly stated (estimated ~330 g/mol) Key Features:
{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine Hydrochloride
Molecular Formula: Not explicitly stated (likely C₁₈H₂₂ClNO) Key Features:
- Substituent: Benzyloxy group at the 2-position of the phenyl ring.
Implications : - The electron-donating benzyloxy group increases electron density on the aromatic ring, contrasting with the electron-withdrawing bromine in the target compound.
- Enhanced solubility in organic solvents due to the ether linkage, though the HCl salt form retains polar solubility .
Tabulated Comparison of Key Parameters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Halogen/Functional Group | Reactivity/Solubility Insights |
|---|---|---|---|---|---|
| Benzyl[2-(3-bromophenyl)propan-2-yl]amine HCl | C₁₇H₁₉BrN·HCl | 354.7 | Propan-2-yl, 3-bromophenyl | Br | High electrophilic reactivity; polar |
| (3-Bromophenyl)methylamine | C₁₂H₁₈BrN | 256.18 | 2-methylbutan-2-yl | Br | Steric hindrance; lower solubility |
| Benzyl-[1-(2-chlorophenyl)but-3-enyl]amine | Likely C₁₈H₂₀ClN | ~280 (est.) | But-3-enyl, 2-chlorophenyl | Cl | Allyl group reactivity |
| N-(5-Chloro-2-dioxoborolanyl-benzyl)propan-2-amine | C₁₆H₂₅BClNO₂ | ~330 (est.) | Boronate ester | Cl, B | Cross-coupling applications |
| {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine HCl | Likely C₁₈H₂₂ClNO | ~310 (est.) | Benzyloxy, propan-2-yl | O-benzyl | Enhanced organic solubility |
Biological Activity
Benzyl[2-(3-bromophenyl)propan-2-YL]amine hydrochloride is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound’s synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Benzyl[2-(3-bromophenyl)propan-2-YL]amine HCl features a benzyl group attached to a propan-2-amine framework with a bromophenyl substituent. The presence of the bromine atom enhances its reactivity and biological activity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈BrN·HCl |
| Molecular Weight | 302.66 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water and organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromobenzyl chloride with 2-amino-2-propanol in the presence of a suitable base. The hydrochloride salt is formed by neutralizing the amine with hydrochloric acid.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of brominated compounds often display enhanced antibacterial effects due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Case Study : A study demonstrated that similar brominated compounds showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways.
- Research Findings : In vitro studies revealed that this compound can inhibit cell proliferation in various cancer cell lines, particularly breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Interaction : It may interact with receptors on cell membranes, influencing signal transduction pathways related to growth and apoptosis.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| Benzylamine | Moderate | Low | Lacks bromine substitution |
| Bromobenzylamine | High | Moderate | Similar structure but different effects |
| Phenylpropanolamine | Low | High | Different structural properties |
Q & A
Q. What are the optimal synthetic routes for Benzyl[2-(3-bromophenyl)propan-2-yl]amine HCl?
The compound can be synthesized via nucleophilic substitution reactions, where benzylamine reacts with a halogenated intermediate (e.g., 3-bromo-2-phenylpropyl bromide) under basic conditions (e.g., NaOH or K₂CO₃) to facilitate amine alkylation. Continuous flow reactors are recommended for scalable synthesis to ensure consistent yield and purity . Bromination steps for precursor synthesis may involve controlled conditions with bromine or electrophilic brominating agents in non-polar solvents .
Q. How can the structure of this compound be rigorously characterized?
X-ray crystallography (using SHELX software for refinement ), NMR spectroscopy (¹H/¹³C, DEPT, and 2D experiments), and high-resolution mass spectrometry (HRMS) are critical. The InChI key and SMILES notation (e.g., CN(CC1=CC=CC=C1)CC(CBr)C2=CC=CC=C2) provide structural validation . Computational validation via density-functional theory (DFT) can corroborate experimental data .
Q. What purification techniques are effective for isolating this compound?
Column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) are standard. For polar byproducts, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase ensures high purity .
Q. Which analytical methods are suitable for assessing purity and stability?
HPLC (with UV detection at 254 nm) and LC-MS (electrospray ionization) are recommended for purity analysis. Stability under varying pH and temperature can be studied via accelerated degradation assays, monitored by TLC or NMR .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and theoretical data?
Discrepancies in molecular geometry or electronic properties (e.g., dipole moments) can be addressed using DFT-based methods (e.g., B3LYP/6-311+G(d,p)) to refine electron correlation effects . Comparing experimental XRD bond lengths/angles with computational predictions validates structural hypotheses .
Q. What experimental designs elucidate the compound’s reaction mechanism?
Kinetic isotope effect (KIE) studies and intermediate trapping (e.g., using quenching agents) can identify rate-determining steps. Isotopic labeling (²H/¹³C) of the benzyl or bromophenyl groups tracks substituent effects during nucleophilic substitution .
Q. How does the bromine substituent influence biological activity compared to analogs?
Structure-activity relationship (SAR) studies require synthesizing halogen-substituted derivatives (e.g., Cl, F, I) and testing receptor binding (e.g., GPCR assays). The bromine atom’s electronegativity and van der Waals radius may enhance hydrophobic interactions or modulate bioavailability .
Q. What crystallographic challenges arise during structure determination?
Twinning or disorder in the bromophenyl group complicates refinement. SHELXL’s TWIN and PART commands resolve these issues. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps for bulky substituents .
Q. How can hydrogen-bonding interactions with biological targets be studied?
Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while molecular docking (AutoDock Vina) identifies key interactions (e.g., tetrazole-like hydrogen bonding motifs ). Mutagenesis studies on target proteins validate computational predictions .
Q. What strategies optimize yield in multi-step syntheses?
Design of Experiments (DoE) with variables like temperature, solvent polarity, and catalyst loading identifies optimal conditions. Flow chemistry reduces side reactions via precise residence time control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
